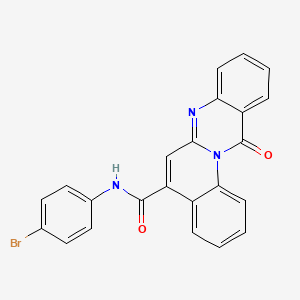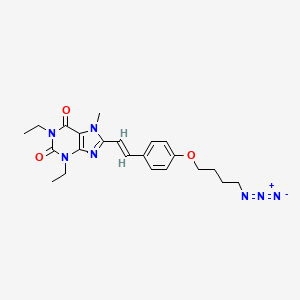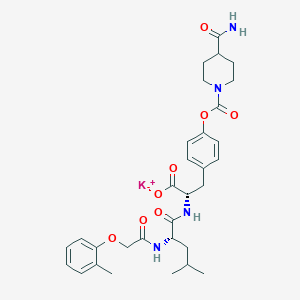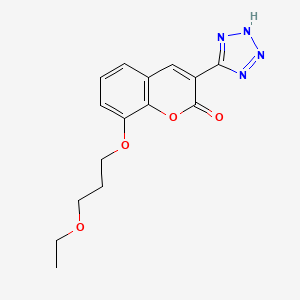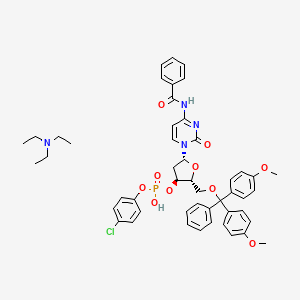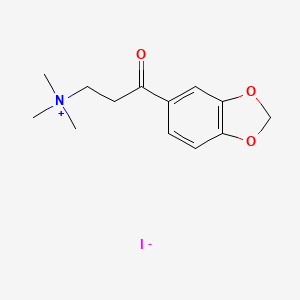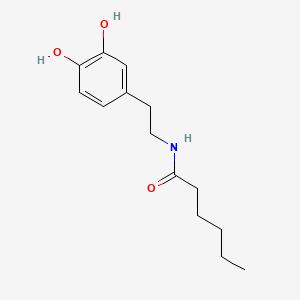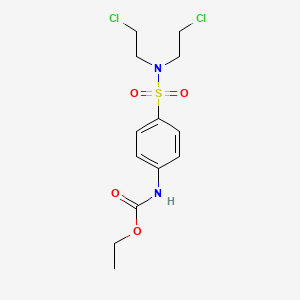
1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a brominated benzofuran moiety attached to the imidazole ring, and it is commonly used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride typically involves the following steps:
Bromination of Benzofuran: Benzofuran is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the benzofuran ring.
Formation of Imidazole Derivative: The brominated benzofuran is then reacted with an imidazole derivative under suitable conditions to form the desired compound. This step may involve the use of a base such as potassium carbonate (K2CO3) to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid (CH3COOH).
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent such as methanol (CH3OH).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol (CH3OH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The brominated benzofuran moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Imidazole, 1-[(5-bromo-2-benzofuranyl)phenylmethyl]-
- 1H-Imidazole, 2-(5-chloro-2-benzofuranyl)-, monohydrochloride
- 1H-Imidazole, 2-(5-fluoro-2-benzofuranyl)-, monohydrochloride
Uniqueness
1H-Imidazole, 2-(5-bromo-2-benzofuranyl)-, monohydrochloride is unique due to the presence of the brominated benzofuran moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.
Propiedades
Número CAS |
150985-49-2 |
|---|---|
Fórmula molecular |
C11H8BrClN2O |
Peso molecular |
299.55 g/mol |
Nombre IUPAC |
2-(5-bromo-1-benzofuran-2-yl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H7BrN2O.ClH/c12-8-1-2-9-7(5-8)6-10(15-9)11-13-3-4-14-11;/h1-6H,(H,13,14);1H |
Clave InChI |
GNYDFJVZQRHJEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C=C(O2)C3=NC=CN3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



